n,n-Dimethyl-3-phenoxybenzamide
Description
Contextualization within Benzamide (B126) and Phenoxybenzamide Chemistry
Benzamide, the simplest amide derivative of benzoic acid, is a white solid slightly soluble in water. nih.gov The benzamide structure is a fundamental component in numerous pharmaceuticals and biologically active compounds. The amide group (C(=O)N) is a critical functional group in peptide bonds and many natural products.
The synthesis of benzamides can be achieved through various methods. A common laboratory and industrial method involves the reaction of a benzoic acid derivative with an amine. For instance, N,N-dimethylbenzamide can be synthesized from benzoic acid and dimethylamine (B145610). herts.ac.uknih.gov One patented method describes the preparation of N,N-dimethylbenzamide by reacting isatoic anhydride (B1165640) with dimethylamine. google.com
Phenoxybenzamides are a subclass of benzamides characterized by a phenoxy group (-O-C₆H₅) attached to the benzene (B151609) ring. The position of this phenoxy group can significantly influence the molecule's properties and biological activity. The synthesis of phenoxybenzamides typically involves the coupling of a phenoxy-substituted benzoic acid with an amine or the reaction of a phenol (B47542) with a benzoyl halide. For example, the synthesis of 2-phenoxybenzamides has been achieved through a multi-step process starting from 3-(trifluoromethyl)anthranilic acid, which is converted into a diaryl ether via a copper-catalyzed Ullmann-like ether synthesis before being coupled with an aniline (B41778) derivative. semanticscholar.orgresearchgate.net
The precursor for n,n-Dimethyl-3-phenoxybenzamide is 3-phenoxybenzoic acid (3-PBA). medchemexpress.comselleckchem.com This compound is a known metabolite of synthetic pyrethroid insecticides. medchemexpress.comrupahealth.com The synthesis of the target molecule would logically proceed via the conversion of 3-phenoxybenzoic acid to its acid chloride, followed by a reaction with dimethylamine.
Table 1: Physicochemical Properties of Related Compounds
| Property | N,N-Dimethylbenzamide | 3-Phenoxybenzoic Acid |
|---|---|---|
| Molecular Formula | C₉H₁₁NO nih.gov | C₁₃H₁₀O₃ |
| Molar Mass | 149.19 g/mol nih.gov | 214.22 g/mol |
| Appearance | White crystalline solid | Not specified |
| Solubility | Soluble in many organic solvents. nih.gov | Soluble in DMSO. selleckchem.com |
| CAS Number | 611-74-5 nih.gov | 3739-38-6 |
This table presents data for related starting materials to provide context for the properties of this compound.
Significance of the Phenoxybenzamide Scaffold in Contemporary Academic Inquiry
The phenoxybenzamide scaffold is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents.
Research has shown that the inclusion of a phenoxy group in a molecule can be crucial for its biological activity. nih.gov For example, a series of 4-phenoxybenzamide analogues were synthesized and evaluated as selective kappa opioid receptor antagonists. nih.gov In these studies, the phenoxybenzamide core was a key structural element for achieving high potency and selectivity. nih.gov
Furthermore, derivatives of 2-phenoxybenzamide (B1622244) have been investigated for their antiplasmodial activity, showing promise in the fight against malaria. researchgate.net The specific substitution pattern on both the phenoxy and benzamide portions of the molecule has been shown to have a significant impact on the compound's efficacy and cytotoxicity. selleckchem.com These studies highlight the versatility of the phenoxybenzamide scaffold in generating diverse libraries of compounds for biological screening. The position of the phenoxy group and the nature of the substituents on the amide nitrogen are critical variables that researchers manipulate to fine-tune the pharmacological profile of these molecules.
Structure
3D Structure
Properties
CAS No. |
65261-13-4 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenoxybenzamide |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,1-2H3 |
InChI Key |
QWYKXHIHESMKFO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Other CAS No. |
65261-13-4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N,n Dimethyl 3 Phenoxybenzamide
Retrosynthetic Analysis of the n,n-Dimethyl-3-phenoxybenzamide Core Structure
Retrosynthetic analysis of this compound reveals three primary bond disconnections that lead to plausible starting materials. The most intuitive disconnections are at the amide C-N bond and the ether C-O bond.
Amide Bond Disconnection: Cleavage of the amide bond suggests 3-phenoxybenzoic acid and dimethylamine (B145610) as the primary precursors. This is a common and often straightforward approach, relying on well-established amide bond formation techniques.
Ether Linkage Disconnection: Disconnecting the phenoxy group points to a reaction between a 3-halobenzoic acid derivative (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid) and phenol (B47542). This route requires a subsequent amidation step. Alternatively, the disconnection could involve a 3-hydroxybenzoic acid derivative and a phenyl halide.
Aryl-Carbonyl Bond Disconnection: A less common, but viable, disconnection of the bond between the phenyl ring and the carbonyl group could lead to a phenoxybenzene derivative that can be carboxylated and subsequently amidated.
These disconnections form the basis for the various synthetic strategies discussed in the following sections.
Novel Synthetic Routes and Reaction Pathways for this compound and Analogs
The synthesis of this compound can be achieved through several routes, each with its own set of advantages and challenges. These pathways focus on the efficient construction of the amide and ether functionalities.
Alkylation Reactions in Benzamide (B126) Synthesis
While the primary route to this compound involves the direct coupling of 3-phenoxybenzoic acid with dimethylamine, N-alkylation of a primary or secondary benzamide offers an alternative. The N-alkylation of amides to produce N,N-disubstituted amides is a significant transformation in organic synthesis. mdpi.com Traditionally, this requires converting the amide into its conjugate base before alkylation. mdpi.com Methods have included using sodium metal in an inert solvent, potassium hydroxide (B78521) in ethanol, or sodium hydride to form the amide salt, followed by the addition of an alkyl halide. mdpi.com However, these methods often necessitate harsh conditions and long reaction times. mdpi.com
More contemporary approaches utilize phase-transfer catalysis (PTC) under solvent-free conditions, often accelerated by microwave irradiation, providing a more environmentally benign and efficient protocol. mdpi.com Additionally, cobalt-nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been developed as an efficient methodology. nih.gov This process involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation of the C=N bond. nih.gov
Amide Bond Formation Techniques for Phenoxybenzamide Assembly
The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by coupling 3-phenoxybenzoic acid with dimethylamine. A variety of coupling reagents have been developed to facilitate this transformation, each with its own efficacy and substrate scope. researchgate.netunimi.it
Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), often in the presence of additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. acs.orgnih.gov The combination of EDC/HOAt/DIPEA has been shown to be a highly efficient methodology for a wide variety of carboxylic acids and amines. acs.org Other reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogs are also effective.
Boron-based reagents have also emerged as effective mediators for direct amidation. For instance, B(OCH2CF3)3 can facilitate the amidation of various carboxylic acids with a broad range of amines under operationally simple conditions. nih.gov Titanium tetrachloride (TiCl4) has also been used to mediate the one-pot condensation of carboxylic acids and amines. nih.gov
Table 1: Comparison of Selected Amide Bond Formation Reagents
| Reagent/System | Additive/Base | Key Features |
| EDC | HOAt, DIPEA | High efficiency for diverse substrates, works well over a broad range of concentrations. acs.org |
| DIC | HOBt | Commonly used for peptide synthesis and general amidation. nih.gov |
| B(OCH2CF3)3 | None | Operationally simple, can be carried out open to the air with equimolar reactants. nih.gov |
| TiCl4 | Pyridine | Mediates one-pot condensation, effective for a range of acids and amines. nih.gov |
| BTFFH | DIPEA | Effective for electron-deficient amines and sterically hindered substrates. rsc.org |
Multicomponent Reaction Strategies for Benzamide Core Construction
Multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. nih.gov For the synthesis of benzamide cores, MCRs involving arynes, isocyanides, and water have been reported to furnish benzamide derivatives in moderate to good yields under mild conditions. acs.org Another MCR approach involves the hydrozirconation of nitriles to form metalloimines, which then react with acyl chlorides to produce acylimines. These intermediates can then react with various nucleophiles to generate α-branched amides. nih.govnih.gov While not a direct route to this compound, these strategies highlight advanced methods for constructing substituted benzamide scaffolds that could be adapted for the target molecule.
Optimization of Reaction Conditions and Yield Enhancement Protocols
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and base.
For amide bond formation, a systematic investigation of different coupling reagents, as shown in Table 1, is a primary step. The choice of solvent can also significantly impact the reaction outcome. For instance, in boron-mediated amidations, acetonitrile (B52724) has been found to be an effective solvent. nih.gov Temperature is another critical factor; for example, in some amidation reactions, increasing the temperature to 80 °C resulted in a significant increase in yield. researchgate.net
In the case of the Ullmann coupling, optimization can involve screening different copper sources (e.g., CuI, Cu2O, Cu(OAc)2), ligands, bases (e.g., K3PO4, K2CO3, Cs2CO3), and solvents (e.g., DMF, DMSO, i-BuOH). thieme-connect.comorientjchem.org Bayesian optimization algorithms have been employed to efficiently explore the large experimental space of Ullmann couplings to find optimal conditions. thieme-connect.com For SNAr reactions, the choice of a polar aprotic solvent like DMSO can significantly enhance the reaction rate by stabilizing the Meisenheimer intermediate. rsc.org
Derivatization and Analog Synthesis Strategies for this compound
The molecular architecture of this compound offers several sites for chemical modification, allowing for the systematic synthesis of analogs. These derivatization strategies are typically focused on three key areas of the molecule: the dimethylamino moiety, the phenoxy ring, and the benzamide phenyl ring. Such modifications are instrumental in structure-activity relationship (SAR) studies, which seek to understand how changes in a molecule's structure affect its chemical and biological properties.
Modification of the Dimethylamino Moiety
The dimethylamino group is a common target for modification to explore the impact of steric bulk and electronic properties at the amide nitrogen.
N-Dealkylation and Re-alkylation: A common strategy involves the demethylation of one or both methyl groups, followed by the introduction of different alkyl or functionalized alkyl groups. This allows for the synthesis of a diverse range of N-alkyl-N-methyl or N,N-dialkyl analogs with varying chain lengths, branching, or the incorporation of cyclic structures.
Introduction of Cyclic Amines: The dimethylamino group can be replaced with various cyclic amines, such as piperidine, morpholine, or piperazine (B1678402). This is typically achieved by reacting 3-phenoxybenzoyl chloride with the desired cyclic secondary amine. These modifications can significantly alter the conformational flexibility and polarity of the amide moiety.
Table 1: Examples of Analogs with Modified Amine Moieties | R1 | R2 | Resulting Amide Structure | | :--- | :--- | :--- | | Methyl | Ethyl | N-ethyl-N-methyl-3-phenoxybenzamide | | \multicolumn{2}{|c|}{-(CH2)5-} | 1-(3-phenoxybenzoyl)piperidine | | \multicolumn{2}{|c|}{-(CH2)2-O-(CH2)2-} | 4-(3-phenoxybenzoyl)morpholine |
Substitution Patterns on the Phenoxy Ring
Introducing substituents on the phenoxy ring can modulate the electronic and steric properties of the diaryl ether linkage. The synthesis of these analogs often starts with a substituted phenol which is then coupled with a suitable benzoic acid derivative.
Electrophilic Aromatic Substitution: The phenoxy ring can be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, followed by further transformations if necessary. The directing effects of the ether oxygen will primarily guide substitution to the ortho and para positions.
Ullmann Condensation: A versatile method for creating the diaryl ether bond is the Ullmann condensation. This copper-catalyzed reaction allows for the coupling of a substituted phenol with a 3-halobenzoic acid derivative, providing access to a wide array of substituted phenoxybenzoic acids, which are precursors to the final benzamide. wikipedia.orgsynarchive.comnih.govresearchgate.netorganic-chemistry.org
Table 2: Examples of Analogs with Substituted Phenoxy Rings
| Substituent (X) | Position on Phenoxy Ring | Precursor Phenol |
|---|---|---|
| Fluoro | 4- | 4-Fluorophenol |
| Methoxy | 3- | 3-Methoxyphenol |
Variations on the Benzamide Phenyl Ring
Synthesis from Substituted Precursors: The most straightforward approach is to start the synthesis with a pre-functionalized 3-phenoxybenzoic acid. A variety of substituted 3-chlorobenzoic acids or other suitable precursors can be used to introduce substituents at different positions of the benzamide ring.
Directed Ortho-Metalation (DoM): For more complex substitutions, directed ortho-metalation strategies can be employed on the benzamide core, although the directing group ability of the amide and phenoxy groups would need to be carefully considered to achieve the desired regioselectivity.
Table 3: Examples of Analogs with Substituted Benzamide Phenyl Rings
| Substituent (Y) | Position on Benzamide Ring | Starting Material Example |
|---|---|---|
| Chloro | 4- | 4-Chloro-3-phenoxybenzoic acid |
| Methyl | 6- | 6-Methyl-3-phenoxybenzoic acid |
Chemical Reactivity and Transformation Mechanisms of N,n Dimethyl 3 Phenoxybenzamide Derivatives
Oxidation Reactions of the Phenoxy-Benzamide Framework
The phenoxy-benzamide structure presents several sites susceptible to oxidation. The aromatic rings can undergo oxidation, particularly when activated by electron-donating groups. The benzylic positions of any alkyl substituents on the rings are also prone to oxidation to form carboxylic acids. msu.edu For instance, the oxidation of alkyl side-chains on an aromatic ring can be achieved using hot acidic permanganate (B83412) solutions. msu.edu
While specific studies on the direct oxidation of n,n-Dimethyl-3-phenoxybenzamide are not extensively detailed in the provided results, the general principles of aromatic and benzylic oxidation would apply. Furthermore, compounds with a phenoxy moiety, like phenoxybenzamine (B1677643), are noted to be sensitive to oxidation. nih.govnoaa.gov This suggests that the ether linkage could also be a site of oxidative cleavage under certain conditions.
Reduction Processes Involving the Amide and Aromatic Moieties
The reduction of the amide and aromatic components of this compound derivatives can be achieved using various reagents and conditions, leading to different products.
Amide Reduction:
The reduction of amides is a challenging transformation due to their high thermodynamic stability. rsc.org However, several methods are available:
To Amines: Tertiary amides can be reduced to their corresponding amines. unacademy.comnih.gov Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. unacademy.comstackexchange.comwikipedia.org The reaction proceeds through a metal alkoxide intermediate, which then collapses to form a reactive iminium ion that is further reduced. unacademy.com Nickel-catalyzed reductions have also been developed, offering a non-precious metal alternative. nih.gov
To Aldehydes: Under specific conditions, tertiary amides can be partially reduced to aldehydes. unacademy.comwikipedia.org This can be achieved by using a less reactive hydride reagent or by careful control of reaction conditions, such as reverse addition of the hydride to the amide. unacademy.com Schwartz's reagent is also known to convert tertiary amides to aldehydes. unacademy.comwikipedia.org
Aromatic Ring Reduction:
The aromatic rings of the phenoxy-benzamide framework are generally resistant to reduction but can be hydrogenated under forcing conditions. lumenlearning.comopenstax.orglibretexts.org
Catalytic Hydrogenation: High pressures and temperatures, along with catalysts like platinum, palladium, or nickel, are typically required to reduce benzene (B151609) rings to cyclohexanes. wikipedia.orglumenlearning.comopenstax.orglibretexts.org
Birch Reduction: This method uses alkali metals (like lithium or sodium) in liquid ammonia (B1221849) to reduce the benzene ring to a 1,4-cyclohexadiene. lumenlearning.com The reactivity of the arene in a Birch reduction is increased by electron-withdrawing groups. lumenlearning.com
The selective reduction of one functional group in the presence of others is a key consideration. For example, catalytic hydrogenation can selectively reduce an alkene double bond without affecting an aromatic ring under mild conditions. openstax.orglibretexts.org Similarly, the reduction of aryl alkyl ketones can be achieved without reducing the aromatic ring itself. openstax.orglibretexts.org
Nucleophilic and Electrophilic Substitution Reactions at Various Sites
The phenoxy-benzamide scaffold allows for both nucleophilic and electrophilic substitution reactions at several positions.
Nucleophilic Substitution:
At the Carbonyl Carbon: The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles. Amide hydrolysis, for example, involves the nucleophilic attack of water on the carbonyl carbon. researchgate.netsemanticscholar.orgcdnsciencepub.com The stability of amides makes them less reactive towards nucleophiles compared to other carbonyl compounds. acs.org
On the Aromatic Rings: Nucleophilic aromatic substitution (SNAr) can occur on the aromatic rings, especially if they are activated by electron-withdrawing groups. For instance, N-triflylbenzamides can be functionalized through SNAr reactions. nih.gov
Electrophilic Substitution:
On the Aromatic Rings: The benzene rings can undergo electrophilic aromatic substitution. The phenoxy group is an ortho-, para-director, while the benzamide (B126) group's directing influence will depend on the reaction conditions. Friedel-Crafts acylation is a classic example of this type of reaction. openstax.orglibretexts.org It has been shown that arenes can be directly converted to benzamide derivatives via electrophilic aromatic substitution using cyanoguanidine in the presence of a Brønsted superacid. nih.gov
A summary of potential substitution reactions is presented in the table below:
| Reaction Type | Site of Reaction | Reagents/Conditions | Product Type |
| Nucleophilic Acyl Substitution | Amide Carbonyl | Water (hydrolysis), Alcohols (alcoholysis) | Carboxylic Acid, Ester |
| Nucleophilic Aromatic Substitution | Aromatic Rings | Nucleophiles (with activating groups) | Substituted Aromatics |
| Electrophilic Aromatic Substitution | Aromatic Rings | Electrophiles (e.g., in Friedel-Crafts) | Substituted Aromatics |
Detailed Mechanistic Investigations of Key Chemical Transformations
The hydrolysis of benzamides has been a subject of detailed mechanistic study. In relatively dilute strong acids, the accepted mechanism involves the O-protonated amide reacting with two water molecules in the rate-determining step. researchgate.netsemanticscholar.org However, at higher acid concentrations (above ~60% H₂SO₄), a different, faster mechanism takes over. researchgate.netsemanticscholar.org This second mechanism is proposed to involve a second proton transfer to the O-protonated benzamide, leading to the formation of an acylium ion, which then reacts with water to give the carboxylic acid product. researchgate.net
The excess acidity method has been a valuable tool in elucidating these mechanisms, providing details about the number of water molecules involved in the transition state under different acid concentrations. cdnsciencepub.com For example, in dilute acid, the transition state for benzamide hydrolysis contains the O-protonated substrate and three water molecules, while in more concentrated solutions, a one-water-molecule mechanism becomes dominant. cdnsciencepub.com
Photochemical Reactivity Studies and Excited State Behavior
Information regarding the specific photochemical reactivity and excited state behavior of this compound is limited in the provided search results. However, general principles suggest that the aromatic rings and the carbonyl group could be involved in photochemical reactions. Benzamide itself has an estimated atmospheric half-life of about 4.2 days, based on its reaction with photochemically-produced hydroxyl radicals. nih.gov Compounds containing a phenoxy group, such as phenoxybenzamine, are known to be sensitive to photodegradation. nih.gov This suggests that the phenoxy ether linkage in this compound could also be a site of photochemical activity.
Thermochemical Characterization of Reaction Energetics and Stability
The stability of the amide bond is a key thermochemical feature of this compound. Amides are generally more stable than other carbonyl derivatives due to the delocalization of the nitrogen lone pair with the carbonyl bond. acs.org This high stability means that reactions like hydrolysis often require harsh conditions, such as strong acids or bases. acs.org
The thermal stability of related compounds has been investigated. For instance, phenoxybenzamine hydrochloride is unstable in neutral and alkaline solutions. nih.gov Studies on the stability of N-triflylbenzamides have shown that they are stable in dilute aqueous solutions but their stability under acidic and basic conditions varies. nih.gov The thermal properties of benzamide itself are well-documented, with a melting point between 127-130 °C and a boiling point of 288 °C. wikipedia.org
Advanced Structural Characterization and Spectroscopic Elucidation of N,n Dimethyl 3 Phenoxybenzamide
X-ray Crystallography for Solid-State Structure Determination
Analysis of Crystal Packing and Unit Cell Parameters
While specific crystallographic data for n,n-Dimethyl-3-phenoxybenzamide is not prominently available in surveyed literature, analysis of closely related benzamide (B126) structures allows for an informed prediction of its crystalline characteristics. For instance, substituted benzamides often crystallize in monoclinic or orthorhombic space groups. mdpi.comchemicalbook.com The unit cell parameters—dimensions (a, b, c) and angles (α, β, γ) of the repeating lattice unit—would be precisely determined from the diffraction pattern. These parameters define the volume and shape of the unit cell, which is the fundamental building block of the crystal.
For illustrative purposes, the crystallographic data for a related compound, N-(diisopropylphosphanyl)benzamide, is presented below.
| Parameter | Value (for N-(diisopropylphosphanyl)benzamide) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.661(2) |
| b (Å) | 8.5427(16) |
| c (Å) | 15.357(3) |
| β (°) | 109.46 |
| Volume (ų) | 1442.9(5) |
| Data sourced from a study on N-(diisopropylphosphanyl)benzamide for comparative context. mdpi.com |
Intermolecular Interactions within the Crystalline State
The crystal packing of this compound would be governed by a variety of non-covalent interactions. Unlike primary or secondary amides, this compound lacks a hydrogen bond donor (N-H) and thus cannot form the strong N-H···O=C hydrogen bonds that typically dominate the structures of other amides. mdpi.com
Consequently, its crystal lattice would be stabilized by weaker intermolecular forces, including:
Dipole-dipole interactions: Arising from the polar amide group (C=O).
C-H···O interactions: Weak hydrogen bonds between aromatic or methyl C-H groups and the carbonyl oxygen.
π-π stacking: Potential interactions between the two aromatic rings (the benzamide and the phenoxy rings), which could influence the molecular conformation and packing arrangement.
The study of these subtle interactions is crucial for understanding the solid-state properties of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A full structural elucidation of this compound in solution (typically in a solvent like CDCl₃) would employ a suite of NMR experiments.
¹H NMR: This one-dimensional experiment would reveal the chemical shifts and multiplicities of all hydrogen atoms. The aromatic protons would appear in the range of ~7.0-7.8 ppm, while the N-methyl protons would likely appear as one or two singlets (due to possible restricted rotation around the C-N amide bond) in the ~2.8-3.2 ppm region.
¹³C NMR: This experiment would identify all unique carbon environments. The carbonyl carbon (C=O) is expected at the downfield end of the spectrum (~170 ppm), with the aromatic carbons appearing between ~115-160 ppm and the N-methyl carbons around 35-40 ppm.
COSY (Correlation Spectroscopy): This 2D experiment maps ¹H-¹H J-coupling correlations, establishing connectivity between adjacent protons, which is invaluable for assigning signals within the two aromatic ring systems. caymanchem.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs, allowing for the unambiguous assignment of which protons are attached to which carbons. caymanchem.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are bonded. caymanchem.comrsc.org This is particularly useful for conformational analysis, such as determining the spatial relationship between the N-methyl groups and the aromatic protons.
The following table presents typical chemical shift data for a structurally similar compound, N,N-dimethyl-3-nitrobenzamide, to illustrate the expected ranges. rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~169.1 |
| Aromatic CH | 7.57-8.32 (m) | 122.4, 124.5, 129.8, 133.3 |
| Aromatic C-NO₂ | - | ~148.1 |
| Aromatic C-C=O | - | ~137.9 |
| N-CH₃ | 3.00 (s), 3.14 (s) | 35.6, 39.7 |
| ¹H and ¹³C NMR data for N,N-dimethyl-3-nitrobenzamide in CDCl₃. rsc.org |
Conformational Analysis via NMR Spectroscopy
The conformation of this compound in solution is largely defined by rotation around several key single bonds: the C-N amide bond, the C-C bond connecting the carbonyl group to the ring, and the C-O ether bonds.
Amide Bond Rotation: The C-N bond in amides has significant double-bond character, leading to restricted rotation. This can result in two distinct signals for the N-methyl groups in the ¹H NMR spectrum at low temperatures, which may coalesce into a single broad signal or a sharp singlet at higher temperatures as the rotation becomes faster on the NMR timescale.
Ring Orientations: NOESY experiments would be instrumental in defining the relative orientation of the two aromatic rings. Correlations between protons on the phenoxy ring and protons on the benzamide ring would provide direct evidence of the molecule's preferred folded or extended conformation in solution.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups, each of which has characteristic absorption or scattering frequencies.
For this compound, the key functional groups and their expected vibrational frequencies are:
Amide C=O Stretch: This will be one of the most intense and characteristic bands in the IR spectrum, typically appearing in the region of 1630-1670 cm⁻¹ . Its exact position is sensitive to the electronic environment.
Aromatic C=C Stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations within the two aromatic rings.
C-O-C (Ether) Stretch: The aryl ether linkage will produce characteristic bands, typically a strong asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹ .
C-N Stretch: The amide C-N stretching vibration is often coupled with other modes but is typically found in the 1300-1400 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Raman spectroscopy would complement the IR data. While the polar C=O group gives a strong IR signal, the non-polar aromatic ring vibrations often produce strong signals in the Raman spectrum, providing a more complete picture of the molecule's vibrational fingerprint.
The table below shows characteristic IR absorption bands for the parent compound, N,N-dimethylbenzamide.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | C=O Stretch | ~1633 |
| Aromatic Ring | C=C Stretch | ~1580, 1495, 1448 |
| Amide | C-N Stretch | ~1395 |
| Aromatic C-H | In-plane bend | ~1000-1300 |
| Aromatic C-H | Out-of-plane bend | ~700-850 |
| Data inferred from typical values and spectra of N,N-dimethylbenzamide. chemicalbook.com |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound, mass spectrometry confirms the molecular weight and provides insight into its structural arrangement through the analysis of fragmentation patterns.
The molecular formula of this compound is C₁₅H₁₅NO₂. The exact molecular weight can be calculated and is a fundamental piece of data confirmed by high-resolution mass spectrometry (HRMS). The fragmentation of this molecule under electron ionization (EI) is expected to follow predictable pathways based on the stability of the resulting carbocations and radical species. The primary fragmentation points are likely to be the amide C-N bond, the ether C-O bond, and the bonds of the aromatic rings.
The initial event in EI-MS is the removal of an electron to form the molecular ion [M]⁺•. The subsequent fragmentation of this ion can proceed through several key pathways. One of the most common fragmentation patterns for benzamides is the alpha-cleavage of the C-N bond, leading to the formation of a stable benzoyl cation. For this compound, this would result in a phenoxybenzoyl cation. Another significant fragmentation pathway involves the cleavage of the phenoxy group.
Based on established fragmentation patterns of related compounds like N,N-dimethylbenzamide and phenoxy-containing molecules, a proposed fragmentation pathway for this compound is outlined below. The most abundant fragment ions are typically those that are most stable.
Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Proposed Neutral Loss |
| 241 | [C₁₅H₁₅NO₂]⁺• (Molecular Ion) | - |
| 197 | [C₁₃H₁₀O₂]⁺ | •N(CH₃)₂ |
| 165 | [C₁₃H₉O]⁺ | CO |
| 105 | [C₇H₅O]⁺ | C₆H₅O• |
| 77 | [C₆H₅]⁺ | CO |
| 44 | [(CH₃)₂N]⁺ | C₁₃H₁₁O₂• |
This proposed fragmentation pattern provides a basis for the structural confirmation of this compound in a laboratory setting. The presence of these characteristic ions in an experimental mass spectrum would provide strong evidence for the assigned structure.
Theoretical Spectroscopic Calculations and Experimental Validation
The synergy between theoretical spectroscopic calculations and experimental measurements provides a powerful approach for the detailed structural and electronic characterization of molecules like this compound. researchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mtu.eduresearchgate.net These calculated data can then be compared with experimental spectra to validate the proposed structure and gain deeper insights into its conformational preferences and electronic properties. d-nb.info
The process typically begins with the optimization of the molecular geometry of this compound using a selected DFT functional and basis set. researchgate.net From the optimized geometry, vibrational frequencies can be calculated. The calculated IR spectrum can be compared with the experimental Fourier-transform infrared (FTIR) spectrum. This comparison allows for the assignment of specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups such as the carbonyl (C=O) of the amide, the C-O-C ether linkage, and the aromatic C-H bonds.
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data. This is particularly useful for assigning signals in complex regions of the spectrum and for studying the effects of substituents on the electronic environment of the nuclei. The agreement between the calculated and experimental chemical shifts serves as a strong confirmation of the molecular structure.
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum. nih.gov This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Interactive Data Table: Methodology for Theoretical and Experimental Spectroscopic Validation
| Step | Theoretical Method | Experimental Technique | Information Gained |
| 1. Geometry Optimization | DFT (e.g., B3LYP) | X-ray Crystallography (if available) | Most stable conformation, bond lengths, bond angles. |
| 2. Vibrational Analysis | DFT Frequency Calculation | FTIR/Raman Spectroscopy | Assignment of vibrational modes, confirmation of functional groups. |
| 3. NMR Chemical Shifts | GIAO-DFT | ¹H and ¹³C NMR Spectroscopy | Assignment of proton and carbon signals, structural confirmation. |
| 4. Electronic Spectra | TD-DFT | UV-Vis Spectroscopy | Prediction of absorption maxima, understanding of electronic transitions. |
The validation of theoretical models with experimental data provides a robust and comprehensive understanding of the structural and electronic properties of this compound, going beyond what can be achieved by either approach alone.
Computational Chemistry and Theoretical Studies on N,n Dimethyl 3 Phenoxybenzamide
Molecular Orbital Theory and Electronic Structure Calculations
Molecular Orbital (MO) theory is a fundamental tool in computational chemistry that provides a detailed understanding of the electronic structure and reactivity of molecules. By calculating the shapes and energies of the molecular orbitals, which are formed from the combination of atomic orbitals, we can predict a molecule's chemical behavior.
The most critical orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net
For a molecule like n,n-Dimethyl-3-phenoxybenzamide, electronic structure calculations would reveal the delocalization of electrons across the aromatic rings and the amide group. The HOMO is likely to be located on the electron-rich phenoxy group, while the LUMO may be distributed over the benzamide (B126) portion of the molecule. This distribution is key to understanding its reactivity in various chemical reactions.
Below is an illustrative data table of HOMO-LUMO energies for a related benzamide derivative, as specific data for this compound is not available.
| Molecular Orbital | Energy (eV) |
| HOMO | -9.06 |
| LUMO | -5.58 |
| HOMO-LUMO Gap | 3.48 |
Illustrative data based on a study of a substituted benzohydrazide (B10538) derivative. scispace.com
Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT calculations can predict a wide range of molecular properties with high accuracy, including optimized geometry, vibrational frequencies, and electronic properties. nih.gov
For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G**), would provide insights into its structural parameters, such as bond lengths and angles. scispace.com These calculations can also determine various reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, would visualize the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule. researchgate.net
Key quantum chemical parameters that can be derived from DFT calculations include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
The following table presents hypothetical DFT-calculated parameters for a molecule structurally related to this compound.
| Parameter | Value |
| Ionization Potential (I) | 9.06 eV |
| Electron Affinity (A) | 5.58 eV |
| Electronegativity (χ) | 7.32 eV |
| Chemical Hardness (η) | 1.74 eV |
| Softness (S) | 0.57 eV⁻¹ |
| Electrophilicity Index (ω) | 15.39 eV |
Illustrative data based on a study of a substituted benzohydrazide derivative. scispace.com
Conformational Analysis and Exploration of Potential Energy Surfaces
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for rotation around single bonds.
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By exploring the PES, computational chemists can identify the most stable conformers and understand the pathways of conformational change. For this compound, key dihedral angles to consider would be those around the C-O ether linkage and the C-N amide bond.
A relaxed PES scan, where the energy is calculated at fixed increments of a dihedral angle while allowing other parts of the molecule to relax, can reveal the energy profile of bond rotation. This analysis helps in understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. While specific studies on this compound are not available, similar studies on related molecules show that even small energy differences between conformers can significantly impact their biological activity. chemrxiv.org
Molecular Dynamics Simulations for Conformational Landscape and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent or a biological receptor. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time.
For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal the accessible conformations of the molecule in solution and the dynamics of their interconversion. researchgate.net This method can also be used to study the stability of the molecule's interaction with a target protein, which is crucial in drug design. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, one can assess the stability of the complex and the flexibility of different parts of the molecule. researchgate.net
Quantum Chemical Studies of Reaction Pathways and Transition States
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For this compound, one could study various reactions, such as its synthesis or metabolic degradation. For example, a study on the rhodium(III)-catalyzed C-H activation of N-phenoxyacetamide, a related compound, used DFT to detail the reaction mechanism, including the identification of key intermediates and transition states. rsc.org Such studies provide invaluable insights into the feasibility of a reaction and the factors that control its outcome.
In Silico Prediction of Spectroscopic Parameters and Their Interpretation
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be derived. nih.gov For this compound, hindered rotation around the amide C-N bond could lead to distinct signals for the two methyl groups in the NMR spectrum, a phenomenon observable in related N,N-dimethylbenzamides. reddit.com
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental infrared (IR) spectra. This allows for the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule.
The following table shows illustrative predicted NMR chemical shifts for a related benzamide.
| Atom | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.1 - 7.9 |
| Methyl Protons | 2.9 - 3.1 |
| Aromatic Carbons | 124 - 138 |
| Carbonyl Carbon | ~171 |
| Methyl Carbons | ~35, ~39 |
Illustrative data based on studies of N,N-dimethylbenzamide and its derivatives. rsc.org
Supramolecular Chemistry and Intermolecular Interactions of N,n Dimethyl 3 Phenoxybenzamide
Hydrogen Bonding Networks and Supramolecular Topologies
The n,n-Dimethyl-3-phenoxybenzamide molecule lacks conventional hydrogen bond donors (like N-H or O-H groups). However, the carbonyl oxygen of the amide group is a potent hydrogen bond acceptor. This allows for the formation of weak C-H···O hydrogen bonds, where activated C-H groups on the aromatic rings or the methyl groups can act as donors. These interactions, though weaker than classical hydrogen bonds, can be numerous and collectively significant in directing the crystal packing.
In the solid state, one could anticipate the formation of various supramolecular topologies driven by these weak hydrogen bonds. For instance, centrosymmetric dimers could form through pairs of C-H···O interactions. These dimers could then further assemble into one-dimensional chains or two-dimensional sheets. The specific C-H groups involved (aromatic vs. methyl) would influence the geometry and stability of these networks.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Interaction Type | Potential Supramolecular Motif |
| Aromatic C-H | Carbonyl Oxygen (C=O) | C-H···O | Dimer, Chain, Sheet |
| Methyl C-H | Carbonyl Oxygen (C=O) | C-H···O | Dimer, Chain |
| Aromatic C-H | Phenoxy Oxygen (-O-) | C-H···O | Cross-linking of motifs |
Pi-Stacking and C-H...π Interactions in Solid and Solution States
The presence of two phenyl rings in this compound makes π-π stacking and C-H···π interactions highly probable and significant contributors to its supramolecular architecture.
Pi-Stacking: The aromatic rings can interact in several ways, including face-to-face and offset face-to-face arrangements. The electronic nature of the rings—one substituted with an electron-withdrawing amide group and the other with an electron-donating phenoxy group—could favor a donor-acceptor type stacking interaction. The extent and geometry of π-π stacking would be a key determinant of the crystal density and melting point. In solution, these interactions could lead to the formation of transient molecular aggregates.
C-H···π Interactions: The aromatic rings can also act as acceptors for C-H donors. The C-H bonds of one molecule can interact with the π-electron cloud of a phenyl ring of a neighboring molecule. Both the aromatic and methyl C-H groups could participate in such interactions, leading to a complex three-dimensional network. These interactions are known to be important in the stabilization of protein structures and can be expected to play a role in the crystal packing of this compound.
Table 2: Potential π-Interactions in this compound
| Interaction Type | Donor | Acceptor | Significance |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Crystal packing, aggregation in solution |
| C-H···π | Aromatic C-H | Phenyl Ring | Stabilization of 3D crystal lattice |
| C-H···π | Methyl C-H | Phenyl Ring | Directional control of molecular assembly |
Host-Guest Chemistry and Complexation Studies (if applicable to specific derivatives)
While there is no specific literature on the host-guest chemistry of this compound itself, its structural framework suggests potential for such applications with modified derivatives. By introducing specific functional groups onto the phenyl rings, it might be possible to create a pre-organized cavity capable of encapsulating small guest molecules. For example, the synthesis of macrocyclic derivatives incorporating the this compound unit could lead to new host molecules. The binding of guests within such a host would be driven by a combination of the intermolecular forces discussed, including hydrogen bonding and π-interactions.
Self-Assembly Phenomena and Directed Molecular Aggregation
The interplay of the various weak intermolecular forces present in this compound suggests a propensity for self-assembly. In suitable solvents, molecules could aggregate in a directed manner to form well-defined nanostructures. The balance between the solvophobic effects on the aromatic portions and the solvation of the polar amide group would be critical in determining the nature and stability of these aggregates. The study of self-assembly in different solvent systems could reveal the formation of structures like nanofibers, vesicles, or organogels, depending on the prevailing intermolecular interactions.
Co-crystallization and Polymorphism Studies of this compound
Co-crystallization: The presence of a strong hydrogen bond acceptor in the carbonyl group makes this compound a prime candidate for co-crystallization with molecules that are strong hydrogen bond donors (co-formers). By co-crystallizing it with compounds like carboxylic acids or phenols, it would be possible to form robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. This approach could be used to systematically modify the physical properties of the solid, such as solubility and melting point.
Polymorphism: Many benzamide (B126) derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in more than one crystalline form. It is highly probable that this compound also exhibits polymorphism. Different polymorphs would arise from different packing arrangements of the molecules in the crystal lattice, stabilized by a different balance of hydrogen bonding, π-stacking, and van der Waals forces. Each polymorph would have distinct physical properties. The discovery and characterization of different polymorphic forms would be crucial for understanding the solid-state behavior of this compound.
Biochemical Interaction Mechanisms of N,n Dimethyl 3 Phenoxybenzamide in Vitro and Non Human Systems
Enzyme Inhibition Mechanisms and Kinetics
There is currently no publicly available research data to populate the following sections concerning the enzyme inhibition mechanisms and kinetics of n,n-Dimethyl-3-phenoxybenzamide.
Competitive Inhibition Studies
No studies detailing the competitive inhibition properties of this compound are available in the public domain.
Noncompetitive and Uncompetitive Inhibition Modes
Information regarding the noncompetitive and uncompetitive inhibition modes of this compound has not been reported in published scientific literature.
Allosteric Modulation Investigations
There are no available investigations into the potential allosteric modulation effects of this compound.
Tight-Binding and Time-Dependent Inhibition Kinetics
Data on the tight-binding and time-dependent inhibition kinetics of this compound is not available.
Kinetic Analysis of Enzyme-Inhibitor Interactions and Parameters
A kinetic analysis of the interactions between this compound and any enzyme, including key parameters, has not been documented in accessible research.
Identification and Characterization of Specific Enzyme Targets (e.g., Dihydrofolate Reductase, Cytochrome bc1 complex, PRMT4)
While the query specified an interest in enzyme targets such as Dihydrofolate Reductase, the Cytochrome bc1 complex, and PRMT4, there is no scientific evidence to suggest that this compound interacts with or inhibits these, or any other, specific enzymes.
Extensive literature searches did not yield specific data for the biochemical interaction mechanisms of this compound. The following sections provide information on structurally related compounds to offer a contextual understanding of potential biochemical behaviors.
Receptor Binding Studies (Biochemical Assays)
Specific ligand binding affinity and selectivity profiles for this compound are not available in the reviewed scientific literature. However, studies on structurally similar phenoxybenzamide derivatives indicate a potential for interaction with opioid receptors.
For instance, a related compound, LY2795050, which is (3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl) phenoxy)benzamide), has demonstrated selectivity for the kappa-opioid receptor (KOR). frontiersin.org In cloned human receptors, LY2795050 exhibits a binding affinity (Ki) of 0.72 nM for KOR, 25.8 nM for the mu-opioid receptor (MOR), and 153 nM for the delta-opioid receptor (DOR). frontiersin.org Another selective KOR antagonist with a phenoxybenzamide structure, LY2456302 ((S)-3-fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide), shows an approximately 30-fold higher affinity for KOR over MOR. nih.gov
Research on a series of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues also identified them as potent and selective KOR antagonists. nih.gov These findings suggest that the phenoxybenzamide scaffold is a feature in some selective KOR antagonists.
Interactive Table: Binding Affinity of Related Phenoxybenzamide Compounds
| Compound | Receptor Subtype | Binding Affinity (Ki) (nM) |
|---|---|---|
| LY2795050 | Kappa-Opioid (KOR) | 0.72 |
| LY2795050 | Mu-Opioid (MOR) | 25.8 |
| LY2795050 | Delta-Opioid (DOR) | 153 |
This data is for structurally related compounds and not for this compound.
There is no available research to characterize whether this compound binds to allosteric or orthosteric sites on its potential receptor targets.
In broader pharmacology, allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. nih.gov This can lead to a modulation of the endogenous ligand's effect. For example, allosteric modulation has been identified in NMDA receptors by certain 3-benzazepine derivatives. nih.gov Without specific studies on this compound, its mode of binding remains uncharacterized.
The specific mechanisms of receptor antagonism for this compound have not been documented. However, insights can be drawn from related classes of compounds.
Alpha-Adrenergic Antagonism: The structurally related, though distinct, compound phenoxybenzamine (B1677643) is a non-selective, irreversible antagonist of alpha-adrenergic receptors. mdpi.comnih.gov It forms a permanent covalent bond with both alpha-1 and alpha-2 receptors, leading to a long-lasting blockade. nih.govnih.gov This action results in vasodilation by preventing the vasoconstrictive effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. mdpi.comnih.gov It is important to note that the N,N-dimethylamide group in this compound is significantly different from the chloroethylamine group in phenoxybenzamine, which is responsible for its irreversible binding. Therefore, one cannot assume a similar mechanism.
Kappa Opioid Antagonism: As several phenoxybenzamide derivatives are KOR antagonists, it is plausible that this compound could act as one. frontiersin.orgnih.govnih.gov KOR antagonists function by binding to the kappa opioid receptor and blocking the effects of endogenous agonists like dynorphin. nih.gov This blockade prevents the downstream signaling cascade, which typically involves the inhibition of adenylate cyclase and modulation of ion channels through G-protein coupling. frontiersin.orgnih.gov
Metabolic Fate Studies (In Vitro and Non-Human Biological Matrices)
Specific metabolic fate studies for this compound in in vitro or non-human biological matrices are not found in the current body of scientific literature. The following sections describe common metabolic pathways for structurally similar compounds.
While direct evidence for this compound is lacking, N-demethylation is a common metabolic pathway for compounds containing an N,N-dimethylamino group. doi.org This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. nih.gov
In vitro studies on the structurally similar compound N,N-dimethylbenzamide have shown that it undergoes metabolism to form N-(hydroxymethyl)-N-methylbenzamide. nih.gov This N-hydroxymethylated metabolite is an intermediate in the N-demethylation process. This intermediate can be unstable and degrade to produce formaldehyde (B43269) and the N-demethylated product. nih.gov For many drugs, N-demethylation can result in metabolites that retain, lose, or have altered pharmacological activity compared to the parent compound. doi.org For example, the metabolism of (−)-OSU6162 in human liver microsomes proceeds via N-dealkylation, with CYP2D6 being a major contributing enzyme. doi.org
Hydroxylation is another major phase I metabolic reaction catalyzed by CYP enzymes. nih.gov This can occur on either aromatic rings or aliphatic side chains.
Studies on other benzamides and complex molecules show that multiple CYP enzymes often contribute to their metabolism. publicnow.com For example, the metabolism of the antimalarial drug OZ439, which has a complex structure, involves monohydroxylation at several positions, primarily catalyzed by CYP3A4. nih.gov Similarly, the metabolism of aficamten (B8198243) in human liver microsomes is mainly through hydroxylation, with contributions from several CYP enzymes including CYP2D6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. publicnow.com Given the presence of two aromatic rings (the phenyl ring of the benzamide (B126) and the phenoxy ring) and two methyl groups, both aromatic and aliphatic hydroxylation would be plausible metabolic pathways for this compound, subject to investigation.
Conjugation Pathways (e.g., Glucuronidation, Sulfation)
For a compound like this compound, potential sites for conjugation would likely be preceded by phase I metabolic reactions. The primary metabolites, such as hydroxylated derivatives of the phenoxy or benzamide rings, would be the most probable substrates for glucuronidation and sulfation. The formation of these hydroxylated metabolites would introduce a functional group amenable to conjugation.
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid from a cofactor to the substrate. This process is a major pathway for the elimination of many phenolic compounds. nih.gov Similarly, sulfation, mediated by sulfotransferases (SULTs), involves the transfer of a sulfonate group. Both reactions significantly enhance the hydrophilicity of the parent compound or its metabolites.
In studies of flavonoids, which contain multiple hydroxyl groups, both glucuronidation and sulfation are principal metabolic pathways. nih.gov Research on various flavonoids in mouse liver S9 fractions has shown that glucuronidation rates are generally much faster than sulfation rates. nih.gov The positional preferences for these conjugation reactions can be specific, with certain hydroxyl groups being more readily conjugated than others. nih.gov
Given the structure of this compound, any hydroxylated metabolites formed on the aromatic rings would be potential candidates for both glucuronidation and sulfation. The specific enzymes involved and the preferred site of conjugation would require experimental verification using in vitro systems such as liver microsomes or S9 fractions supplemented with the necessary cofactors (UDPGA for glucuronidation and PAPS for sulfation). bioivt.com
Identification of Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms)
The initial biotransformation of this compound is anticipated to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the phase I metabolism of a vast array of xenobiotics. nih.govyoutube.com While specific data for this compound is not available, studies on structurally analogous compounds, particularly N,N-dimethylbenzamides, provide significant insights into the likely metabolic pathways.
Research on the metabolism of N,N-dimethylbenzamides using rat liver microsomes has demonstrated that a key metabolic step is N-demethylation. This process results in the formation of N-methylbenzamides and formaldehyde. nih.gov The reaction is understood to proceed through the formation of an unstable intermediate, N-hydroxymethyl-N-methylbenzamide. nih.govnih.gov This N-dealkylation is a classic example of a CYP-mediated oxidative reaction.
The specific CYP isoforms responsible for the metabolism of many drugs have been identified. For instance, CYP3A4 is a major enzyme involved in the metabolism of numerous compounds, including some benzodiazepines. nih.gov Other important isoforms include CYP1A2, CYP2C9, CYP2C19, and CYP2D6. uantwerpen.be The involvement of specific CYP isoforms in the metabolism of this compound would need to be determined experimentally. This is typically achieved by incubating the compound with a panel of recombinant human CYP enzymes and measuring the rate of metabolite formation.
In vitro studies with liver subcellular fractions, such as microsomes and cytosol, are instrumental in elucidating metabolic pathways. nih.govfrontiersin.org Microsomes contain the majority of CYP enzymes and are used to study phase I reactions. nih.gov The use of phenobarbital-induced rat liver microsomes in the study of N,N-dimethylbenzamides indicates that inducible CYP isoforms are likely involved in their metabolism. nih.gov
The following table summarizes the key metabolic reactions observed for N,N-dimethylbenzamides, which can be extrapolated to predict the metabolism of this compound.
| Substrate | Metabolic Reaction | Metabolites | Enzyme System |
| N,N-dimethylbenzamide | N-demethylation | N-methylbenzamide, Formaldehyde | Phenobarbital-induced rat liver microsomes |
| N,N-dimethylbenzamide | N-hydroxymethylation | N-hydroxymethyl-N-methylbenzamide | Phenobarbital-induced rat liver microsomes |
| N-methylbenzamide | N-hydroxymethylation | N-(Hydroxymethyl)-benzamide | In vitro systems |
The metabolism of the phenoxybenzoyl moiety itself is also a consideration. The ether linkage could potentially be a site for O-dealkylation, another common CYP-mediated reaction, which would lead to the formation of a phenol (B47542) and a benzamide derivative. Aromatic hydroxylation on either of the phenyl rings is also a plausible metabolic pathway catalyzed by CYP enzymes.
Structure Activity Relationship Sar and Molecular Design Principles for N,n Dimethyl 3 Phenoxybenzamide Analogs
Correlation of Specific Structural Features with Observed Biological Activity
The biological activity of phenoxybenzamide analogs, particularly their antiplasmodial and antiproliferative effects, is intricately linked to their structural features. Research based on a 2-phenoxybenzamide (B1622244) lead compound from the Medicines for Malaria Venture (MMV) Malaria Box project has provided significant insights into these correlations. nih.govresearchgate.netnih.gov While the primary focus of this foundational research has been on 2-phenoxybenzamide derivatives, the principles derived are instrumental in understanding the SAR of the broader phenoxybenzamide class, including the n,n-dimethyl-3-phenoxybenzamide scaffold.
The antiplasmodial activity and cytotoxicity of these compounds are highly dependent on the substitution pattern of the anilino partial structure and the size of the substituents. researchgate.net The diaryl ether portion of the molecule also plays a role in modulating activity. researchgate.net
Key structural modifications and their impact on antiplasmodial activity against Plasmodium falciparum (PfNF54 strain) and cytotoxicity against L-6 cells are summarized below:
Substitution on the Phenoxy Ring: A 4-fluoro substituent on the phenoxy ring has been shown to be generally advantageous for antiplasmodial activity. mdpi.com Replacement of the 4-fluorophenoxy group with an unsubstituted phenoxy or a 4-acetamidophenoxy group led to a distinct decrease in activity. mdpi.com The presence of a hydrogen atom instead of the aryloxy substituent resulted in only moderate activity, suggesting the aryloxy moiety is favorable. mdpi.com
Substitution on the Anilino Ring: The position of substituents on the anilino ring significantly influences activity and selectivity.
A shift of an N-Boc piperazinyl substituent from the ortho to the para position of the anilino ring resulted in the highest antiplasmodial activity and selectivity among the tested compounds. mdpi.com The meta-substituted derivative showed only moderate activity. mdpi.com
Replacing the N-Boc group with an N-pivaloyl group on the piperazinyl moiety led to a slight decrease in activity but enhanced acid stability. researchgate.net
Analogs with amino groups directly attached to the anilino ring (3-amino and 4-amino) were the least active compounds tested. mdpi.com
The Amide Linker: While not extensively varied in the initial studies, the N,N-dimethylamide of the parent this compound is a key feature. In related series, modifications of the amide nitrogen substituents have been shown to impact activity. For instance, N-acetyl and N-tert-butyl analogs showed comparable cytotoxicity but slightly improved antiplasmodial activity over other derivatives. nih.gov
The following interactive table provides a summary of the structure-activity relationship data for selected 2-phenoxybenzamide analogs, highlighting the effects of different substituents on their antiplasmodial activity and cytotoxicity.
| Compound ID | Anilino Substituent | Phenoxy Substituent | PfNF54 IC₅₀ (µM) | L-6 Cells IC₅₀ (µM) | Selectivity Index (SI) |
| 37 | 4-(N-Boc-piperazinyl) | 4-fluoro | 0.2690 | 124.0 | 461.0 |
| 39 | 4-(N-pivaloylpiperazinyl) | 4-fluoro | 0.5795 | 99.62 | 171.8 |
| 36 | 3-(N-Boc-piperazinyl) | 4-fluoro | 3.297 | 124.0 | 37.58 |
| 54 | 4-(N-Boc-piperazinyl) | Unsubstituted | 1.222 | - | - |
| 55 | 4-(N-pivaloylpiperazinyl) | Unsubstituted | 4.662 | - | 19.27 |
| 50 | 3-amino | 4-fluoro | 51.49 | - | - |
| 51 | 4-amino | 4-fluoro | 51.85 | - | - |
| 6 | 2-(N-Boc-piperazinyl) | Unsubstituted | 1.146 | 73.00 | 62.93 |
| 8 | 2-(N-Boc-piperazinyl) | 4-acetamido | 1.012 | 127.1 | 127.1 |
| 7 | 2-(N-Boc-piperazinyl) | Hydrogen | 3.738 | 113.0 | 30.22 |
Pharmacophore Modeling and Ligand-Based Molecular Design (Computational Approaches)
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. d-nb.info This approach is particularly valuable in the absence of a known target protein structure, relying instead on a set of active and inactive molecules to build a model. d-nb.info
For phenoxybenzamide analogs, a ligand-based pharmacophore model can be developed to guide the design of new compounds with potentially enhanced antiplasmodial or antiproliferative activity. The process typically involves:
Conformational Analysis: Generating a diverse set of low-energy conformations for a series of active phenoxybenzamide derivatives.
Feature Identification: Identifying common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are crucial for activity. For instance, in a related study on PfHsp90 inhibitors, a pharmacophore model consisting of one hydrogen bond donor, two hydrophobic groups, and two aromatic rings was successfully used to identify novel antimalarial compounds. nih.gov
Model Generation and Validation: Aligning the active molecules to generate a 3D pharmacophore hypothesis. This model is then validated by its ability to distinguish between active and inactive compounds. researchgate.net
A hypothetical pharmacophore model for antiplasmodial phenoxybenzamide analogs, based on the available SAR data, might include:
A hydrophobic feature corresponding to the phenoxy ring.
A hydrogen bond acceptor represented by the carbonyl oxygen of the amide linker.
A second hydrophobic and/or hydrogen bond accepting region associated with the substituted piperazine (B1678402) ring on the anilino moiety.
An aromatic ring feature for the benzamide (B126) core.
Once validated, this pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel and structurally diverse molecules that fit the model and are therefore likely to possess the desired biological activity. d-nb.info
Rational Design Principles for Novel Phenoxybenzamide Derivatives
The insights gained from SAR studies provide a foundation for the rational design of novel phenoxybenzamide derivatives with improved therapeutic potential. The primary goal is to optimize the balance between potency, selectivity, and pharmacokinetic properties. Key design principles include:
Exploiting Favorable Substitutions: Based on the finding that a 4-fluoro substituent on the phenoxy ring and a para-substituted piperazinyl group on the anilino ring enhance antiplasmodial activity, new analogs should incorporate these features. mdpi.com
Modulating Physicochemical Properties: The N-pivaloyl group, while slightly reducing activity, improved acid stability, suggesting that modifications at this position can be used to fine-tune the drug-like properties of the compounds. researchgate.net Further exploration of different acyl groups could lead to an optimal balance of activity and stability.
Bioisosteric Replacement: The diaryl ether linkage is a key structural element. Replacing the ether oxygen with a sulfur atom (diarylthioether) or an amino group (diphenylamine) can lead to compounds with altered conformational preferences and electronic properties, potentially resulting in improved activity and selectivity. nih.govresearchgate.net In one study, a diarylthioether analog was found to be more active and less cytotoxic than the parent diaryl ether compound. nih.gov
Structure-Guided Design: In the absence of a crystal structure of the biological target, homology modeling can be employed to build a model of the target protein. Docking studies of the phenoxybenzamide analogs into this model can then provide insights into the specific molecular interactions and guide the design of new derivatives that optimize these interactions.
Stereochemical Considerations in Activity Modulation and Selectivity
While the initial SAR studies on phenoxybenzamide analogs have primarily focused on positional isomerism, stereochemistry is a critical factor that can significantly influence biological activity and selectivity. The introduction of chiral centers into the molecule can lead to enantiomers or diastereomers that may exhibit different potencies, efficacies, and even different pharmacological profiles.
Although not explicitly studied in the context of the antiplasmodial 2-phenoxybenzamide series, the following stereochemical aspects should be considered in the future design of phenoxybenzamide analogs:
Chiral Centers: If substituents introduced onto the phenoxybenzamide scaffold create a chiral center, it is essential to separate and evaluate the individual enantiomers. It is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer). For example, if a chiral substituent is placed on the piperazine ring, the resulting enantiomers could have different binding affinities for the target protein.
Atropisomerism: The rotation around the single bond connecting the benzamide and phenoxy rings, or the bond between the anilino ring and the amide nitrogen, could be restricted by bulky substituents, leading to the possibility of atropisomers. These stable, non-interconverting rotational isomers could also exhibit different biological activities.
Conformational Restriction: The introduction of stereocenters can lock the molecule into specific conformations. This can be advantageous if the preferred conformation for binding is stabilized, leading to an increase in potency and selectivity.
Future research should involve the synthesis and biological evaluation of stereochemically pure phenoxybenzamide analogs to fully elucidate the role of stereochemistry in their activity and to potentially identify more potent and selective drug candidates.
Applications in Chemical Synthesis and Materials Science
n,n-Dimethyl-3-phenoxybenzamide as a Building Block or Synthetic Intermediate
The molecular architecture of this compound makes it a versatile building block for organic synthesis. Its structure is composed of three key functional regions: the N,N-dimethylamide group, the central phenyl ring, and the phenoxy ether linkage. Each of these sites offers opportunities for synthetic modification, allowing the core structure to serve as a scaffold or intermediate for the creation of more complex molecules.
The synthesis of the benzamide (B126) core itself can be achieved through various established methods. One common approach is the direct amidation involving the reaction of a corresponding benzoyl chloride with N,N-dimethylamine. evitachem.com Alternatively, modern coupling reagents can be employed to facilitate the formation of the amide bond from a carboxylic acid precursor. evitachem.commdpi.com Copper-catalyzed one-pot reactions have also been developed to produce N,N-dimethyl benzamides from starting materials like benzyl (B1604629) cyanide and aryl iodides, with N,N-dimethylformamide (DMF) acting as the amide source. researchgate.net
Research on related phenoxybenzamide structures highlights their value as lead compounds for developing new derivatives. For instance, studies on 2-phenoxybenzamides have shown that this scaffold is a promising starting point for generating libraries of new compounds with specific biological activities. researchgate.net By making systematic modifications to the aniline (B41778) or diaryl ether parts of the molecule, chemists can fine-tune its properties. researchgate.net This principle applies directly to this compound, positioning it as a valuable intermediate for creating novel chemical entities.
| Structural Component | Functional Group | Potential Synthetic Utility |
|---|---|---|
| Amide Moiety | N,N-dimethylamide | Influences solubility and electronic properties; can be synthesized from a carboxylic acid and dimethylamine (B145610). mdpi.com |
| Core Aromatic System | 1,3-disubstituted Benzene (B151609) Ring | Serves as a rigid scaffold; positions of substituents can be varied to explore structure-activity relationships. |
| Ether Linkage | Phenoxy group | Provides conformational flexibility; the terminal phenyl ring can be substituted to modulate properties. researchgate.net |
Utilization in Multi-Step Organic Syntheses of Complex Molecules
The role of this compound as an intermediate is particularly evident in the context of multi-step organic syntheses. In these complex sequences, molecules are assembled piece by piece, with each step adding a new functional group or structural element. Phenoxybenzamides can be key components in such synthetic pathways.
For example, a related 2-phenoxybenzamide (B1622244) has been prepared through a multi-step synthesis starting from 3-(trifluoromethyl)anthranilic acid. researchgate.net The synthesis involved several distinct transformations to build the final structure, demonstrating how a phenoxybenzamide can be the target product of a complex synthesis. researchgate.net Such a molecule, once synthesized, can then be used in subsequent reaction steps, for instance, by undergoing further functionalization on one of its aromatic rings or by having its amide group modified. This "telescoping" of reactions, where the product of one step is the substrate for the next without intermediate purification, is a cornerstone of modern synthetic efficiency. mit.edu
A representative synthetic approach to a substituted phenoxybenzamide could involve the following generalized steps, illustrating its position as an intermediate in a longer synthetic plan.
| Step | Reaction Type | Description | Relevance of Intermediate |
|---|---|---|---|
| 1 | Diazotization/Sandmeyer Reaction | Conversion of an amino group on a benzoic acid precursor to an iodide. researchgate.net | Creates a functionalized benzoic acid ready for ether formation. |
| 2 | Ullmann Condensation | Coupling of the iodobenzoic acid with a phenol (B47542) using a copper catalyst to form the diaryl ether linkage. researchgate.net | Forms the core phenoxybenzoic acid structure. |
| 3 | Amide Formation | Activation of the carboxylic acid and subsequent reaction with an amine (e.g., dimethylamine) to form the final benzamide. mdpi.comresearchgate.net | The resulting phenoxybenzamide is the final product of this sequence but can be an intermediate for further steps. |
| 4 | Further Functionalization | The synthesized phenoxybenzamide can undergo additional reactions, such as electrophilic aromatic substitution on one of the rings. | Highlights the role of the compound as a building block for more complex targets. researchgate.net |
Incorporation into Polymeric Materials and Coatings
While direct studies on the incorporation of this compound into polymers are not prominent, the inclusion of structurally similar moieties is a well-established strategy in materials science to enhance polymer properties. The combination of rigid aromatic rings, amide linkages, and flexible ether bonds present in the molecule are all features known to impart desirable characteristics to high-performance polymers.
For example, N-phenyl groups have been incorporated into poly(benzimidazole imide)s to improve properties such as reduced water absorption while maintaining high thermal resistance. researchgate.net The synthesis of N-substituted phenyl polybenzimidazole polymers is pursued to create materials with high chemical resistance, strength, and thermal stability for applications like films, resins, and fibers. google.com These polymers are often synthesized in solvents such as N,N-dimethylacetamide or N,N-dimethylformamide. google.com
The structural elements of this compound suggest it could serve as a valuable monomer or additive in polymer synthesis.
Aromatic Rings: The two phenyl rings would contribute to the rigidity and thermal stability of a polymer backbone, which is crucial for high-temperature applications.
Ether Linkage: The phenoxy group introduces a degree of flexibility into the otherwise rigid structure, which can improve processability and mechanical properties like toughness.
Amide Group: The polar amide group can promote inter-chain interactions through dipole-dipole forces, potentially enhancing the strength and solvent resistance of the material.
The incorporation of such a molecule into a polymer chain could lead to materials with a tailored balance of thermal stability, mechanical strength, and solubility, making them candidates for advanced coatings or specialty plastics.
Role in Supramolecular Assemblies and Functional Materials Development
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups within this compound make it a candidate for designing self-assembling systems and functional materials. The formation of these assemblies is driven by a combination of weak intermolecular forces.
The key features of the molecule that can direct supramolecular assembly are:
Hydrogen Bond Acceptors: The oxygen atom of the amide carbonyl and the oxygen of the ether linkage can act as hydrogen bond acceptors, allowing the molecule to interact with hydrogen bond donors in a system.
π-π Stacking: The two electron-rich aromatic rings can interact with other aromatic systems through π-π stacking, a crucial interaction for the formation of ordered columnar or layered structures. This is a foundational principle in the self-organization of certain modular photosystems. nih.gov
Dipole-Dipole Interactions: The polar amide group creates a significant dipole moment in the molecule, leading to dipole-dipole interactions that can help orient molecules within an assembly.
These non-covalent interactions could allow this compound to be used in the development of functional materials such as liquid crystals, gels, or molecular sensors. For instance, novel amorphous functional materials have been designed by modifying silica (B1680970) with metal ions to create specific interactions for trapping pollutants, demonstrating how specific chemical functionalities can be leveraged to create materials with a purpose. nih.gov The specific combination of interacting groups in this compound could similarly be exploited to direct its assembly into materials with targeted optical, electronic, or host-guest properties.
| Functional Group | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |
|---|---|---|
| Amide Carbonyl (C=O) | Hydrogen Bonding (Acceptor), Dipole-Dipole | Directs assembly through strong, directional interactions. |
| Phenoxy Ether (-O-) | Hydrogen Bonding (Acceptor), Dipole-Dipole | Provides sites for weaker interactions and influences molecular conformation. |
| Phenyl Rings | π-π Stacking, Van der Waals Forces | Promotes stacking of molecules into ordered arrays. nih.gov |
| N,N-dimethyl Group | Van der Waals Forces | Contributes to the overall shape and packing efficiency of the molecule in an assembly. |
Advanced Analytical Methodologies for N,n Dimethyl 3 Phenoxybenzamide
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating n,n-Dimethyl-3-phenoxybenzamide from impurities and for quantifying its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
While specific HPLC methods for the analysis of this compound are not extensively detailed in the reviewed literature, the principles of reversed-phase HPLC are well-suited for its analysis due to its molecular structure. A typical approach would involve a C18 or similar non-polar stationary phase. sielc.com
A hypothetical HPLC method for this compound would likely employ a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, potentially with a pH modifier like formic acid to ensure good peak shape. sielc.comsielc.com Detection would most likely be performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.
For determining purity, a gradient elution method, where the proportion of the organic solvent is increased over time, would be effective in separating impurities with different polarities from the main compound peak. The purity would then be calculated based on the relative peak areas.
Gas Chromatography (GC)
Gas chromatography is a viable technique for the analysis of this compound, provided the compound has sufficient volatility and thermal stability to be vaporized without decomposition. For many amides, direct analysis by GC can be challenging, but derivatization can sometimes be employed to increase volatility and improve chromatographic performance. nih.gov However, for N,N-disubstituted amides like this compound, direct injection is often possible.
A potential GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polysiloxanes. nih.gov The injector and detector temperatures would need to be optimized to ensure efficient volatilization and detection without causing thermal degradation. Helium would typically be used as the carrier gas. nih.gov Flame Ionization Detection (FID) would be a suitable general-purpose detector, while a mass spectrometer (GC-MS) would provide definitive identification.
Mass Spectrometry Hyphenated Techniques (e.g., LC-MS) for Detection and Identification
Following separation by the LC system, the analyte would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, this compound would be expected to form a protonated molecule [M+H]+.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of this ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the [M+H]+ ion to produce a characteristic fragmentation pattern. The expected major fragmentation pathways for this compound would likely involve the cleavage of the amide bond and the ether linkage.
Electrochemical Characterization and Behavior
Electrochemical methods can provide valuable insights into the redox properties of this compound, which are dictated by the functional groups within its structure.
Cyclic Voltammetry Studies
Specific cyclic voltammetry data for this compound is not present in the surveyed literature. However, a theoretical analysis suggests that the electrochemically active moieties in the molecule are the aromatic rings and potentially the amide group. nih.govrsc.org
A cyclic voltammetry experiment would typically involve dissolving this compound in a suitable organic solvent containing a supporting electrolyte and scanning a potential range at a working electrode. youtube.com The resulting voltammogram would show oxidation and reduction peaks corresponding to electron transfer processes. The phenoxy and benzoyl aromatic rings are expected to undergo oxidation at sufficiently high positive potentials. rsc.org The stability of the resulting radical cations would depend on the solvent and other experimental conditions. rsc.org
Electro-oxidation and Electro-reduction Mechanisms
The mechanisms of electro-oxidation and electro-reduction for this compound have not been explicitly studied. However, based on the behavior of related aromatic amides, some predictions can be made.
The electro-oxidation is likely to initiate with the removal of an electron from one of the π-systems of the aromatic rings, forming a radical cation. rsc.orgresearchgate.net The subsequent fate of this radical cation could involve various pathways, including coupling reactions or further oxidation at more positive potentials. The nature of the substituents on the aromatic rings can influence the oxidation potential and the stability of the intermediates. researchgate.net
The electro-reduction of this compound would likely be more challenging than its oxidation. The amide group itself is generally difficult to reduce electrochemically. acs.orgacs.org Reduction would likely occur at very negative potentials and might involve the aromatic rings or lead to the cleavage of the C-N bond of the amide under certain conditions. rsc.org
Environmental Fate and Degradation Studies of N,n Dimethyl 3 Phenoxybenzamide
Photodegradation Pathways and Kinetics
Photodegradation, the breakdown of molecules by light, is a critical process in the environmental fate of many organic compounds. While specific data for n,n-Dimethyl-3-phenoxybenzamide is unavailable, studies on related compounds offer insights into its potential photolytic behavior.
The presence of two phenyl groups linked by an ether bond, along with the amide functionality, suggests that this compound may absorb ultraviolet (UV) radiation, initiating photodegradation. For instance, benzophenones, which consist of two phenyl groups attached to a carbonyl group, are known to be photoabsorbers. nih.gov However, they often exhibit high stability, with the half-life of oxybenzone (B1678072) in surface waters estimated to be approximately 2.4 years. nih.gov The irradiation of water containing BP-3 for four weeks resulted in only a 4% degradation. nih.gov
Studies on N-Nitrosodimethylamine (NDMA) have shown that UV degradation can be an effective removal method. nih.gov The efficiency of this degradation is wavelength-dependent, with shorter wavelengths (e.g., 222 nm) showing higher degradation efficiency than the more conventional 254 nm UV lamps. nih.gov However, the presence of other UV-absorbing compounds in the water can affect the degradation efficiency. nih.gov
The kinetics of photodegradation often follow pseudo-first-order kinetics, as observed in the photodegradation of various dyes. nih.gov The rate of degradation can be influenced by the presence of photocatalysts.
Table 1: Inferred Photodegradation Characteristics of this compound Based on Analogue Compounds
| Parameter | Inferred Characteristic | Basis from Analogue Compounds |
| UV Absorption | Likely to absorb UV radiation | Presence of two phenyl rings and a carbonyl group, similar to benzophenones. |
| Photostability | Potentially high | Benzophenones exhibit high photostability. nih.gov |
| Degradation Pathway | Likely involves cleavage of the ether or amide bond | Common pathway for complex organic molecules upon UV exposure. |
| Kinetics | Potentially pseudo-first-order | Common kinetic model for photodegradation of organic pollutants. nih.gov |
| Influencing Factors | Wavelength of UV light, presence of other UV-absorbing compounds, and photocatalysts. | Studies on NDMA show wavelength dependency. nih.gov |
Biodegradation Mechanisms in Various Environmental Compartments
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of chemicals from the environment. The structure of this compound suggests that it could be susceptible to microbial degradation, particularly the cleavage of the amide bond.
Studies on the microbial degradation of N,N-dimethylformamide (DMF), a compound with a similar N,N-dimethylamide group, have identified several bacterial strains capable of utilizing it as a carbon and nitrogen source. bohrium.combiorxiv.org The primary mechanism involves the enzymatic hydrolysis of the amide bond. bohrium.combiorxiv.orgresearchgate.net Two main aerobic degradation pathways have been proposed for DMF. biorxiv.orgresearchgate.net Pathway I involves the initial hydrolysis to dimethylamine (B145610) (DMA) and formate (B1220265), while Pathway II proceeds through the formation of N-methylformamide and then formamide. researchgate.net
The biodegradation of N,N-dimethylbenzylamine in anaerobic bioreactors has also been studied, showing significant degradation. nih.gov This suggests that under anaerobic conditions, the N,N-dimethyl group can be microbially transformed.
The phenoxy group in this compound may also be subject to microbial attack, although it can contribute to the persistence of the molecule. The degradation of compounds with ether linkages often involves oxidative cleavage by microbial enzymes.
Table 2: Potential Biodegradation Pathways of this compound Based on Analogue Compounds
| Degradation Step | Proposed Mechanism | Basis from Analogue Compounds |
| Initial Amide Hydrolysis | Enzymatic cleavage of the C-N bond. | Primary degradation step for N,N-dimethylformamide. bohrium.combiorxiv.orgresearchgate.net |
| Formation of Intermediates | 3-phenoxybenzoic acid and dimethylamine. | Analogous to the hydrolysis of DMF to formate and DMA. bohrium.combiorxiv.orgresearchgate.net |
| Further Degradation | Mineralization of intermediates to CO2, H2O, and NH3. | Common fate of simple organic acids and amines in the environment. |
| Anaerobic Degradation | Possible, with potential for different intermediates. | Significant biodegradation of N,N-dimethylbenzylamine observed under anaerobic conditions. nih.gov |
Chemical Stability and Hydrolysis Under Environmental Conditions
The chemical stability of this compound, particularly its resistance to hydrolysis, is a key factor in its environmental persistence. The amide bond is known to be susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than an ester bond.
The mechanism of base-catalyzed hydrolysis of N,N-disubstituted amides involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. pearson.com This intermediate then collapses, breaking the carbon-nitrogen bond to yield a carboxylate anion and a secondary amine. pearson.com The rate of this reaction is dependent on the concentration of the hydroxide ion.
Acid-catalyzed hydrolysis of amides is also possible. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com Following a series of proton transfers, the amine is eliminated as a leaving group. youtube.com
The stability of the amide bond can be influenced by the surrounding molecular structure. For instance, non-planar amides based on a 7-azabicyclo[2.2.1]heptane scaffold have shown unexpected resistance to base-catalyzed hydrolysis. mdpi.com The planarity of the amide bond in this compound will therefore influence its hydrolytic stability.
The ether linkage in the molecule is generally stable to hydrolysis under typical environmental pH conditions.
Table 3: Inferred Hydrolytic Stability of this compound
| Condition | Inferred Stability | Reaction Mechanism |
| Neutral pH | Likely to be relatively stable. | Amide hydrolysis is generally slow at neutral pH. |
| Acidic Conditions | Susceptible to hydrolysis. | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. youtube.com |
| Basic Conditions | Susceptible to hydrolysis. | Nucleophilic attack of hydroxide ion on the carbonyl carbon. pearson.com |
Identification of Degradation Products and Their Transformation Pathways
Based on the degradation pathways of structurally related compounds, we can propose a set of likely degradation products for this compound.
The most probable initial degradation step, whether through biotic or abiotic processes, is the cleavage of the amide bond. This would result in the formation of 3-phenoxybenzoic acid and dimethylamine .
Following this initial cleavage, these primary degradation products would undergo further transformation:
3-Phenoxybenzoic Acid: This compound contains two aromatic rings linked by an ether bond. Its degradation would likely proceed through the hydroxylation of the aromatic rings, followed by ring cleavage. The ether bond may also be cleaved, leading to the formation of phenol (B47542) and 3-hydroxybenzoic acid. These smaller molecules would then be further degraded, ultimately leading to mineralization.
Dimethylamine: As a simple secondary amine, dimethylamine is readily biodegradable in the environment. It can be utilized by microorganisms as a source of carbon and nitrogen, eventually being mineralized to carbon dioxide, water, and ammonia (B1221849). nih.gov
It is also possible, though likely a slower process, that the initial degradation could involve the cleavage of the ether linkage, which would yield phenol and N,N-dimethyl-3-hydroxybenzamide. These products would then undergo further degradation.
Table 4: Potential Degradation Products of this compound and Their Transformation Pathways
| Degradation Product | Formation Pathway | Subsequent Transformation |
| 3-Phenoxybenzoic Acid | Hydrolysis of the amide bond. | Hydroxylation, ether bond cleavage, aromatic ring opening, mineralization. |
| Dimethylamine | Hydrolysis of the amide bond. | Mineralization to CO2, H2O, and NH3. nih.gov |
| Phenol | Cleavage of the ether bond in 3-phenoxybenzoic acid. | Aromatic ring hydroxylation and cleavage. |
| 3-Hydroxybenzoic Acid | Cleavage of the ether bond in 3-phenoxybenzoic acid. | Aromatic ring hydroxylation and cleavage. |
| N,N-Dimethyl-3-hydroxybenzamide | Cleavage of the ether bond in the parent compound. | Hydrolysis of the amide bond and subsequent degradation. |
Concluding Remarks and Future Research Directions
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of n,n-Dimethyl-3-phenoxybenzamide involves the formation of a diaryl ether and a tertiary amide bond. While classical methods for these transformations are well-established, future research should focus on more efficient, sustainable, and versatile synthetic routes.
One promising avenue is the exploration of metal-catalyzed cross-coupling reactions for the construction of the diaryl ether linkage. While traditional Ullmann-type couplings often require harsh reaction conditions, modern palladium- and copper-catalyzed methods offer milder alternatives. Future investigations could focus on the development of novel ligand systems that enhance the efficiency and substrate scope of these reactions, particularly for sterically hindered or electronically deactivated coupling partners.
Furthermore, the direct C-H activation of both the phenolic and benzamide (B126) precursors represents a highly atom-economical approach. Research into transition-metal-catalyzed C-H/C-O coupling reactions could provide a more direct and environmentally benign route to the diaryl ether core, minimizing the need for pre-functionalized starting materials.
For the formation of the tertiary amide bond, the development of novel coupling reagents that operate under mild conditions and with minimal side-product formation is of continuous interest. Beyond traditional carbodiimide-based methods, the use of enzymatic catalysis or flow chemistry could offer significant advantages in terms of selectivity, efficiency, and scalability. The application of flow chemistry, in particular, could enable the rapid optimization of reaction conditions and facilitate a safer, more controlled production process.
Emerging Computational and Spectroscopic Techniques for Characterization
A thorough understanding of the three-dimensional structure, electronic properties, and conformational dynamics of this compound is crucial for predicting its behavior and designing future applications. Emerging computational and spectroscopic techniques offer powerful tools for in-depth characterization.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's optimized geometry, electronic structure, and vibrational frequencies. sigmaaldrich.com These theoretical predictions can aid in the interpretation of experimental spectroscopic data. More advanced computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and ab initio molecular dynamics simulations, could be employed to study the compound's interactions with biological macromolecules or its behavior in different solvent environments. These simulations can help elucidate potential binding modes and predict pharmacokinetic properties.
Spectroscopic Analysis: While standard techniques like ¹H and ¹³C NMR are fundamental for structural confirmation, advanced multi-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, can provide unambiguous assignments of all proton and carbon signals and reveal through-space correlations, offering a detailed picture of the molecule's conformation in solution.
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition. Advanced MS/MS fragmentation studies can further be used to probe the compound's structure and stability. The application of ion mobility-mass spectrometry could provide an additional dimension of separation based on molecular shape, offering further insights into its three-dimensional structure.
Potential for Novel Applications and Interdisciplinary Research
The structural motifs present in this compound, namely the phenoxybenzamide core, suggest a range of potential applications that warrant investigation through interdisciplinary research.
Medicinal Chemistry: Research has shown that substituted phenoxybenzamides can act as selective inhibitors of enzymes such as poly(ADP-ribose) polymerase 10 (PARP10), which is involved in DNA repair and cell signaling. nih.gov This finding opens the door for investigating this compound and its derivatives as potential therapeutic agents in oncology. Further studies could involve screening against a panel of kinases and other enzymes to identify novel biological targets. The N,N-dimethylamide moiety can influence solubility and cell permeability, which are critical parameters for drug development.
Materials Science: The rigid aromatic structure of this compound could be exploited in the design of novel organic materials. Its potential as a building block for polymers or as a component in organic light-emitting diodes (OLEDs) or other electronic devices could be explored. Computational studies could be used to predict its electronic and photophysical properties to guide these investigations.
Agrochemicals: The benzamide functional group is present in numerous commercially successful herbicides and fungicides. Screening this compound for its activity against various plant pathogens and weeds could uncover potential applications in agriculture.
Q & A
Q. What experimental design considerations are critical for optimizing the synthesis of n,n-Dimethyl-3-phenoxybenzamide?
Answer: Synthesis optimization requires systematic evaluation of:
- Reagent stoichiometry : Excess dimethylamine (≥2.5 eq) improves amide formation efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reaction homogeneity but may require rigorous drying to avoid hydrolysis .
- Temperature control : Maintain 0–5°C during acyl chloride formation to suppress side reactions (e.g., dimerization) .
- Workup protocols : Sequential extraction with saturated NaHCO₃ (to remove acidic byproducts) and brine (to dehydrate organic layers) ensures purity ≥95% .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acyl chloride formation | 3-Phenoxybenzoyl chloride, DCM, 0°C | 85–90 | 90 |
| Amidation | Dimethylamine, Na₂CO₃, RT | 75–80 | 95 |
Q. How should researchers characterize this compound to confirm structural integrity?
Answer: Use a tiered analytical approach:
¹H/¹³C NMR : Confirm methyl groups (δ ~2.9–3.1 ppm for N-CH₃) and aromatic protons (δ 6.8–7.5 ppm for phenoxy substituents) .
HPLC-MS : Detect trace impurities (e.g., unreacted starting material) with reverse-phase C18 columns (ACN/H₂O gradient) .
FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and absence of -OH bands (>3000 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
Answer:
- Hazard mitigation : Conduct pre-experiment risk assessments (e.g., flammability of solvents, mutagenicity screening via Ames testing analogs) .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods during synthesis to limit exposure to volatile intermediates (e.g., benzyl chloride derivatives) .
Advanced Research Questions
Q. How can mechanistic studies resolve discrepancies in the reactivity of this compound derivatives?
Answer:
- Kinetic profiling : Compare reaction rates under varying conditions (e.g., solvent polarity, catalysts) to identify rate-determining steps. For example, DFT calculations suggest steric hindrance from the dimethyl group slows nucleophilic attack at the amide carbonyl .
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and quantify stability in aqueous media .
Q. What crystallographic methods elucidate the structure-property relationships of this compound?
Answer:
- Single-crystal X-ray diffraction : Resolve intramolecular interactions (e.g., C-H···O bonds between methyl and phenoxy groups) influencing conformational rigidity .
- Unit cell parameter analysis : Correlate packing density with thermal stability (e.g., monoclinic vs. orthorhombic systems) .
Q. How should researchers address contradictions in bioactivity data for this compound analogs?
Answer:
- Reproducibility checks : Validate assays (e.g., enzyme inhibition) across independent labs with standardized protocols .
- Meta-analysis : Compare datasets using statistical tools (e.g., Bland-Altman plots) to identify systemic biases (e.g., solvent interference in IC₅₀ measurements) .
- Structure-activity modeling : Apply QSAR to differentiate bioactive conformers from inactive stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
